molecular formula C7H2F4O2 B042984 2,3,4,5-Tetrafluorobenzoic acid CAS No. 1201-31-6

2,3,4,5-Tetrafluorobenzoic acid

Cat. No. B042984
CAS RN: 1201-31-6
M. Wt: 194.08 g/mol
InChI Key: SFKRXQKJTIYUAG-UHFFFAOYSA-N
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Patent
US04769492

Procedure details

Decarboxylation of 150 g of 3,4,5,6-tetrafluorophthalic acid in 500 g of water was effected by following the procedure of Example 1, except that 54.2 g (0.315 mole) of calcium sulfate dihydrate was used as a catalyst and the heating and stirring were carried out at 170° C. for 14 hous [pH 1.37 at 70° C. at the time of charging]. After completion of the reaction, the reaction product was separated by following the procedure, to produce 2,3,4,5-tetrafluorobenzoic acid in a yield of 86.4 mole % as found by the same calculation.
Quantity
150 g
Type
reactant
Reaction Step One
Name
Quantity
500 g
Type
solvent
Reaction Step Two
Quantity
54.2 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:10]([F:11])=[C:9]([F:12])[C:8]([F:13])=[C:4](C(O)=O)[C:3]=1[C:14]([OH:16])=[O:15]>O.O.O.S([O-])([O-])(=O)=O.[Ca+2]>[F:1][C:2]1[C:10]([F:11])=[C:9]([F:12])[C:8]([F:13])=[CH:4][C:3]=1[C:14]([OH:16])=[O:15] |f:2.3.4.5|

Inputs

Step One
Name
Quantity
150 g
Type
reactant
Smiles
FC1=C(C(C(=O)O)=C(C(=C1F)F)F)C(=O)O
Step Two
Name
Quantity
500 g
Type
solvent
Smiles
O
Step Three
Name
Quantity
54.2 g
Type
catalyst
Smiles
O.O.S(=O)(=O)([O-])[O-].[Ca+2]

Conditions

Stirring
Type
CUSTOM
Details
the heating and stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were carried out at 170° C. for 14
CUSTOM
Type
CUSTOM
Details
at 70° C.
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
CUSTOM
Type
CUSTOM
Details
the reaction product was separated

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C(=O)O)C=C(C(=C1F)F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.